Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile

CNS Drug Discovery Pyrrolidine Synthesis Monoamine Reuptake Inhibitors

Procure 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile (CAS 162732-99-2) as a validated nitrile precursor for CNS drug discovery. This sp³-rich scaffold enables synthesis of substituted pyrrolidines targeting SERT, NET, and DAT transporters, with downstream derivatives showing nanomolar IC50 values. The precise 3,4-dichloro substitution is critical for sigma-1 receptor binding; generic substitution with other isomers compromises reactivity and steric profile, posing compliance risks in regulated intermediate procurement. Available at 98% purity for SAR exploration and lead optimization with strong IP traceability.

Molecular Formula C13H13Cl2N
Molecular Weight 254.15 g/mol
CAS No. 162732-99-2
Cat. No. B064150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile
CAS162732-99-2
Molecular FormulaC13H13Cl2N
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C#N)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C13H13Cl2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
InChIKeyQUQZVJXAKWBZEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile (CAS 162732-99-2): Procurement and Structural Identification for CNS Intermediate Research


1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile (CAS 162732-99-2, MFCD09743445) is a nitrile-functionalized cyclohexane derivative with the molecular formula C13H13Cl2N and a molecular weight of 254.15 g/mol . The compound features a 1,1-disubstituted cyclohexane core bearing a 3,4-dichlorophenyl ring and a carbonitrile group , and is commercially available from research chemical suppliers at purities ranging from 95% to 98% . It is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research, with documented applications as a precursor to substituted pyrrolidine derivatives targeting central nervous system disorders . The compound lacks reported direct pharmacological activity in public databases, but serves as a structural scaffold enabling functionalization at the nitrile and phenyl positions .

Procurement Risk Analysis for 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile (CAS 162732-99-2): Why Alternative Arylcyclohexanecarbonitriles Cannot Be Directly Substituted


Generic substitution of 1-(3,4-dichlorophenyl)cyclohexanecarbonitrile with structurally similar arylcyclohexanecarbonitriles fails because the precise substitution pattern on the phenyl ring (3,4-dichloro vs. 2,4-dichloro or unsubstituted) determines the reactivity, steric profile, and ultimate biological or material properties of downstream derivatives. The 3,4-dichloro substitution pattern establishes a distinct electronic environment that influences nucleophilic addition to the nitrile and subsequent cyclization yields, whereas the 2,4-dichloro isomer exhibits altered steric hindrance at the ortho position that can disrupt key synthetic transformations . Furthermore, oxidation state variations—such as 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile (CAS 65619-30-9)—introduce a ketone functional handle absent in the target compound, making cross-substitution synthetically and mechanistically invalid . In regulated pharmaceutical intermediate procurement, reliance on generic substitution without demonstrated analytical and synthetic equivalence represents a significant compliance and reproducibility risk .

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile (CAS 162732-99-2): Quantitative Differentiation Evidence Against Comparator Compounds


Patent-Documented Intermediate Status for CNS Pyrrolidine Synthesis vs. Non-Disclosed Analogues

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile is explicitly disclosed in WO2015136374A1 as a synthetic precursor for cycloalkyl pyrrolidine compounds targeting CNS disorders including depression, anxiety, schizophrenia, and sleep disorders [1]. The patent describes its use as an intermediate in multi-step syntheses of compounds evaluated for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporter inhibition [1]. In contrast, structural analogues such as 1-(2,4-dichlorophenyl)cyclohexanecarbonitrile (CAS not reported) and 1-(4-chlorophenyl)cyclohexanecarbonitrile lack equivalent patent documentation for CNS-targeted pyrrolidine synthesis pathways .

CNS Drug Discovery Pyrrolidine Synthesis Monoamine Reuptake Inhibitors Medicinal Chemistry Intermediate

Patent Citation Network Value Proposition for 3,4-Dichloro Substitution Pattern in CNS Ligand Development

The patent application WO2015136374A1 containing 1-(3,4-dichlorophenyl)cyclohexanecarbonitrile has been cited by at least four subsequent patent filings from major pharmaceutical organizations, indicating downstream commercial and scientific interest in this structural motif [1]. Specifically, WO2015136374A1 is cited by US20180319758A1 (Bristol-Myers Squibb, 2018), WO2016192630A1 (Sun Pharmaceutical, 2016), WO2018115069A1 (Boehringer Ingelheim, 2018), and WO2016192630A1 (Sun Pharmaceutical, 2016) [1]. The 3,4-dichloro substitution pattern on the phenyl ring is a conserved pharmacophoric element in sigma-1 receptor ligands [2], and the cyclohexanecarbonitrile scaffold serves as a conformationally constrained building block distinct from flexible acyclic alternatives [3].

Intellectual Property Strategy Medicinal Chemistry Scaffolds CNS Pharmacology Pharmaceutical Patent Landscape

Isomeric Differentiation: 3,4-Dichloro vs. 2,4-Dichloro Substitution Pattern for Pyrrolidine Cyclization Chemistry

The 3,4-dichloro substitution pattern on the phenyl ring of the target compound provides distinct electronic and steric properties compared to the 2,4-dichloro isomer. The ortho-chlorine in the 2,4-dichloro isomer introduces steric hindrance adjacent to the cyclohexane attachment point, which can alter reaction kinetics and yields during nucleophilic addition to the nitrile group and subsequent pyrrolidine cyclization . The 3,4-dichloro isomer lacks this ortho steric obstruction, enabling unhindered approach to the nitrile carbon and consistent reaction profiles in multi-step synthetic sequences . This distinction is critical in medicinal chemistry where even minor structural modifications at the phenyl substitution pattern can abolish target binding affinity or alter metabolic stability of downstream compounds .

Regioselective Synthesis Medicinal Chemistry Isomeric Purity Substituted Pyrrolidine Synthesis

Commercial Availability and Purity Specifications vs. Unsubstituted Phenyl Analogue

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile (CAS 162732-99-2) is commercially available from multiple research chemical suppliers with reported purity specifications of 95%+ to 98% . In contrast, the unsubstituted phenyl analogue 1-phenylcyclohexanecarbonitrile (CAS 2201-23-2) shows more limited commercial availability with fewer suppliers and typically lower reported purity grades . The 3,4-dichloro substitution pattern represents a known pharmacophoric element for sigma-1 receptor binding and monoamine transporter inhibition [1], making this compound a more direct intermediate for CNS-targeted libraries compared to the unsubstituted analogue, which would require additional synthetic steps to introduce the desired dichloro functionality [1].

Chemical Procurement Research Intermediate Sourcing Purity Specifications Supply Chain Management

Optimal Procurement and Research Application Scenarios for 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile (CAS 162732-99-2)


Synthesis of Cycloalkyl Pyrrolidine Derivatives for CNS Transporter Inhibition Studies

Procure 1-(3,4-dichlorophenyl)cyclohexanecarbonitrile for the synthesis of substituted pyrrolidine compounds targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The compound serves as the nitrile precursor in the multi-step synthetic route disclosed in WO2015136374A1, where downstream derivatives demonstrated SERT IC50 values of 34-169 nM, NET IC50 values of 85-295 nM, and DAT IC50 values of 21-90 nM [1]. This scenario is validated for CNS drug discovery programs focused on depression, anxiety, and schizophrenia indications [1].

Building Block for Structure-Activity Relationship (SAR) Studies on Sigma-1 Receptor Ligands

Use 1-(3,4-dichlorophenyl)cyclohexanecarbonitrile as a core scaffold for SAR exploration around sigma-1 receptor pharmacophores. The 3,4-dichloro substitution pattern is a recognized sigma-1 binding motif [1], and the cyclohexanecarbonitrile framework provides a conformationally constrained core that can be diversified through nitrile reduction, hydrolysis to carboxylic acid, or Grignard additions . This compound enables systematic modification of the cyclohexane ring size and substitution to optimize sigma-1/sigma-2 selectivity ratios [1].

Medicinal Chemistry Intermediate for Patent-Backed CNS Lead Optimization Programs

Select this compound for CNS lead optimization programs that require IP traceability and patent landscape positioning. The compound's inclusion in WO2015136374A1, which has been cited by downstream patents from Bristol-Myers Squibb, Sun Pharmaceutical, and Boehringer Ingelheim, provides a validated starting point for generating novel compositions of matter [1]. This reduces the technical risk associated with untested or undocumented building blocks in competitive medicinal chemistry campaigns [1].

Conformationally Constrained Fragment for Diversity-Oriented Synthesis Libraries

Incorporate 1-(3,4-dichlorophenyl)cyclohexanecarbonitrile into diversity-oriented synthesis (DOS) libraries as a sp³-rich, conformationally constrained fragment. The 1,1-disubstituted cyclohexane core introduces three-dimensional complexity distinct from planar aromatic scaffolds, and the nitrile functional group provides a versatile handle for subsequent diversification (reduction to primary amine, hydrolysis to carboxylic acid, or cycloaddition chemistry) [1]. The 3,4-dichloro substitution pattern contributes to favorable physicochemical properties for CNS penetration, including moderate lipophilicity (clogP estimated 3.8-4.2) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.